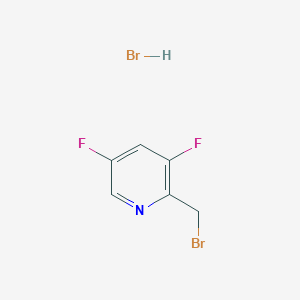

2-(Bromomethyl)-3,5-difluoro-pyridine HBr

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

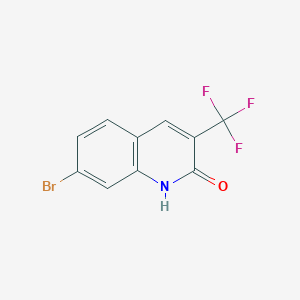

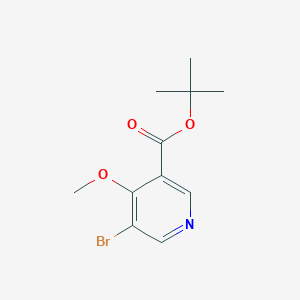

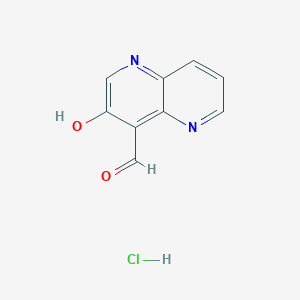

“2-(Bromomethyl)-3,5-difluoro-pyridine HBr” is a pyridine derivative . It is a solid at 20 degrees Celsius . It is white to light yellow in color and appears as a powder or crystal . The molecular formula is C6H6BrN·HBr, and the molecular weight is 252.94 g/mol .

Synthesis Analysis

The bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . The electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor has been investigated . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: C1=CC=NC(=C1)CBr.Br .

Chemical Reactions Analysis

The bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . The electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor has been investigated . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It is white to light yellow in color and appears as a powder or crystal . The molecular formula is C6H6BrN·HBr, and the molecular weight is 252.94 g/mol . It has a melting point of 148.0 to 152.0 degrees Celsius . It is soluble in methanol .

Mecanismo De Acción

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.

Mode of Action

The mode of action of 2-(Bromomethyl)-3,5-difluoro-pyridine HBr involves its interaction with its targets through electrophilic addition . The bromine in the compound is a very “polarizable” molecule, and the approaching pi bond in the ethene induces a dipole in the bromine molecule . This interaction leads to the formation of new bonds and changes in the molecular structure.

Biochemical Pathways

Brominated compounds are often involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transmetalation of organoboron reagents, which could potentially be affected by the presence of this compound .

Result of Action

Brominated compounds can cause significant changes at the molecular level, including the formation of new bonds and changes in molecular structure . These changes can potentially influence cellular processes, although the specific effects would depend on the context of the reaction and the nature of the interacting molecules.

Safety and Hazards

Direcciones Futuras

The bromination of organic molecules, including pyridine derivatives, continues to be a topic of significant interest for both small and large scale applications . The application of photochemistry can achieve the desired reactivity without the need for additional reagents or high temperatures . The scalability and productivity of photochemical methods can be significantly enhanced by flow processing .

Propiedades

IUPAC Name |

2-(bromomethyl)-3,5-difluoropyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N.BrH/c7-2-6-5(9)1-4(8)3-10-6;/h1,3H,2H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZRMEULHOEZGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CBr)F.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)